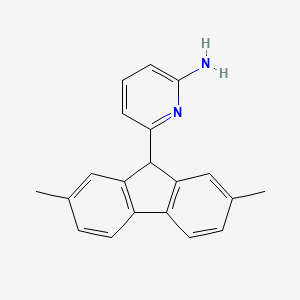![molecular formula C9H20O3 B15166389 2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol CAS No. 197300-49-5](/img/structure/B15166389.png)
2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol is an organic compound that belongs to the class of ethers and alcohols It is characterized by the presence of an ether linkage and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol can be achieved through a multi-step process. One common method involves the reaction of 3-pentanol with ethylene oxide in the presence of a base, such as sodium hydroxide, to form 2-{2-[(Pentan-3-yl)oxy]ethoxy}ethanol. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethers or alkanes.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethers and alkanes.
Substitution: Various substituted ethers and alcohols.
Scientific Research Applications
2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ether linkage provides a flexible backbone that can interact with different substrates, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(Butan-2-yl)oxy]ethoxy}ethan-1-ol
- 2-{2-[(Hexan-3-yl)oxy]ethoxy}ethan-1-ol
- 2-{2-[(Heptan-4-yl)oxy]ethoxy}ethan-1-ol
Uniqueness
2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol is unique due to its specific chain length and branching, which influence its physical and chemical properties. This compound exhibits distinct solubility, reactivity, and stability compared to its analogs, making it suitable for specific applications in various fields.
Properties
CAS No. |
197300-49-5 |
|---|---|
Molecular Formula |
C9H20O3 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-(2-pentan-3-yloxyethoxy)ethanol |
InChI |
InChI=1S/C9H20O3/c1-3-9(4-2)12-8-7-11-6-5-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
RTKWMMLLJKMZQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole](/img/structure/B15166350.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)-](/img/structure/B15166354.png)
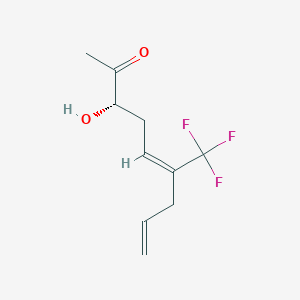
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide](/img/structure/B15166371.png)
![Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate](/img/structure/B15166372.png)
acetyl}hydrazinyl)phenyl]ethyl}pyridin-1-ium iodide](/img/structure/B15166374.png)
![Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]-](/img/structure/B15166378.png)
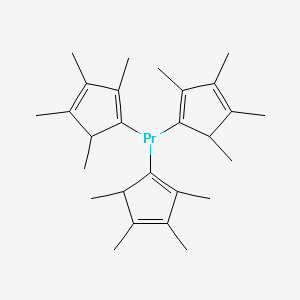
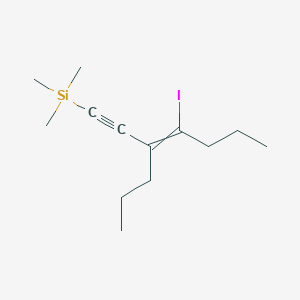
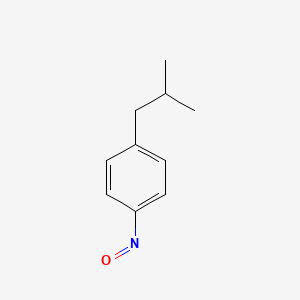
![Benzene, 1,1'-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B15166400.png)
![2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid](/img/structure/B15166402.png)
